molecular formula C22H16F2N6OS B2462916 N-(3-fluoro-4-methylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1207052-18-3

N-(3-fluoro-4-methylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

Cat. No.: B2462916
CAS No.: 1207052-18-3
M. Wt: 450.47
InChI Key: FZMQYSBDFLCZOG-UHFFFAOYSA-N
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Description

This fluorinated heteropolycyclic compound features a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core substituted with a 4-fluorophenyl group at position 9 and a thioacetamide moiety linked to a 3-fluoro-4-methylphenyl group. The integration of fluorine atoms and a sulfur-containing side chain is designed to enhance metabolic stability, lipophilicity, and target binding affinity, common strategies in medicinal chemistry for optimizing pharmacokinetic properties .

Properties

CAS No.

1207052-18-3

Molecular Formula

C22H16F2N6OS

Molecular Weight

450.47

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H16F2N6OS/c1-13-2-7-16(10-17(13)24)25-20(31)12-32-22-27-26-21-19-11-18(14-3-5-15(23)6-4-14)28-30(19)9-8-29(21)22/h2-11H,12H2,1H3,(H,25,31)

InChI Key

FZMQYSBDFLCZOG-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)F)F

solubility

not available

Origin of Product

United States

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Fluorinated aromatic rings : These contribute to the compound's lipophilicity and potential bioactivity.
  • Pyrazolo[1,5-a][1,2,4]triazole moiety : Known for its biological significance in various therapeutic areas.
  • Thioacetamide group : This functional group may enhance the compound's interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example:

  • In vitro studies : Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. For instance, derivatives of pyrazole have demonstrated IC50 values ranging from 0.01 µM to 49.85 µM against MCF7 and A549 cells respectively .
CompoundCell LineIC50 (µM)
Compound 2MCF73.79
Compound 11NCI-H4600.67
Compound 21HCT1160.39
N-(3-fluoro-4-methylphenyl)-2-{(9-(4-fluorophenyl)pyrazolo...}TBDTBD

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : The compound may inhibit specific kinases involved in cancer cell proliferation. For instance, compounds targeting Aurora-A kinase have shown promising results .
  • Induction of Apoptosis : Similar compounds have been reported to induce apoptosis in cancer cells by activating intrinsic pathways .
  • Cell Cycle Arrest : Certain derivatives cause cell cycle arrest at the G1/S phase, preventing cancer cell division .

Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds:

  • Study by Bouabdallah et al. (2022) : Investigated the cytotoxic potential of pyrazole derivatives against Hep-2 and P815 cell lines with significant results showing IC50 values as low as 3.25 mg/mL .
  • Research by Li et al. (2022) : Focused on a novel pyrazole derivative that exhibited high anticancer efficacy against HCT116 and MCF7 cell lines with IC50 values of 0.39 ± 0.06 μM and 0.46 ± 0.04 μM respectively .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Framework

The compound’s pyrazolo-triazolo-pyrazine core is distinct from related systems:

  • Pyrazolo[3,4-d]pyrimidines (e.g., Example 83 in ): These lack the fused triazolo ring, reducing conformational rigidity. The example compound in shows a dimethylamino substituent and chromen-4-one moiety, which enhance kinase inhibition but reduce solubility compared to the thioacetamide group in the target compound .

Fluorinated Substituents

Fluorine atoms are critical for bioactivity and stability:

  • 4-Fluorophenyl vs. 3,4-Dimethylphenyl (): The 4-fluorophenyl group in the target compound improves electronegativity and π-stacking interactions compared to the non-fluorinated 3,4-dimethylphenyl analog, which relies on hydrophobic interactions .
  • Trifluoromethyl Groups (): Compounds like 3-[9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]-N-[4-(trifluoromethyl)benzyl]propanamide () use CF₃ for enhanced metabolic resistance but may increase steric hindrance compared to the target compound’s fluoro-methylphenyl group .

Side Chain Variations

  • Thioacetamide vs.
  • Comparison with Pyrazol-5-one Derivatives (): Lactamic tautomers (e.g., pyrazol-5-ones) exhibit different hydrogen-bonding profiles, reducing their suitability for targets requiring sulfur-mediated interactions .

Bioactivity and Pharmacological Trends

While direct data for the target compound are unavailable, analogs provide insights:

Compound Class Key Features Bioactivity Trends Reference
Pyrazolo-triazolo-pyrazines Fluorophenyl, thioacetamide Hypothesized kinase/enzyme inhibition
Pyrazolo[3,4-d]pyrimidines Chromen-4-one, dimethylamino Kinase inhibition (e.g., CDK, EGFR)
Pyrazol-5-ones Trifluoromethyl, lactamic tautomers Antimicrobial, anti-inflammatory
Trifluoromethyl-pyrazoles CF₃, methyl substituents Herbicidal activity (e.g., metosulam)
  • Potency: Fluorinated pyrazolo-triazolo-pyrazines (e.g., ) often exhibit nanomolar-range IC₅₀ values in kinase assays due to optimized π-π stacking and hydrophobic interactions .
  • Selectivity : The sulfur atom in the thioacetamide group may improve selectivity for cysteine-rich enzyme active sites compared to oxygen-containing analogs .

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